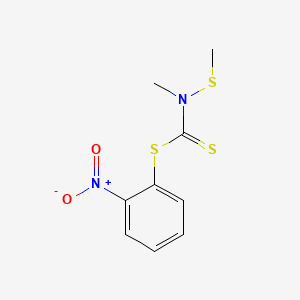
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is a complex organic compound with a unique structure that includes a carbamate group, a nitrophenyl ester, and a dithio linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester typically involves the reaction of N-methyl-N-(methylthio)dithiocarbamate with 2-nitrophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Alcohols and carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their function. The dithio linkage and nitrophenyl ester groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a nitrophenyl ester.
Carbamic acid, N-methyl-N-(methylthio)dithio-, phenyl ester: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is unique due to its combination of a carbamate group, a nitrophenyl ester, and a dithio linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or esters.
Propiedades
Número CAS |
64059-04-7 |
|---|---|
Fórmula molecular |
C9H10N2O2S3 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2-nitrophenyl) N-methyl-N-methylsulfanylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S3/c1-10(15-2)9(14)16-8-6-4-3-5-7(8)11(12)13/h3-6H,1-2H3 |
Clave InChI |
NYDUHPSZYOMTRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=S)SC1=CC=CC=C1[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

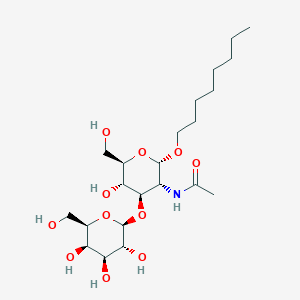
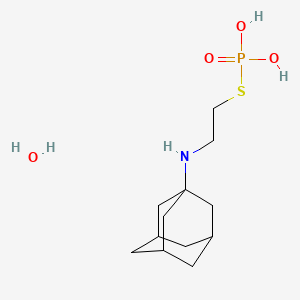
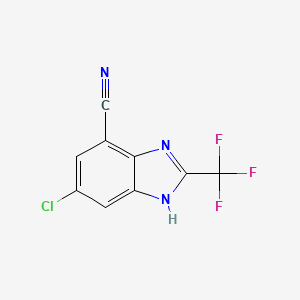
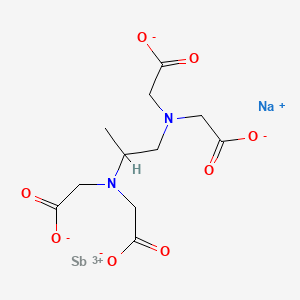
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
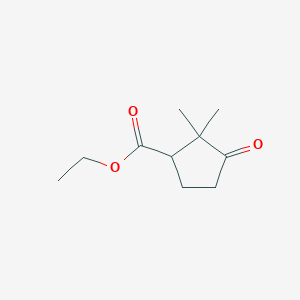
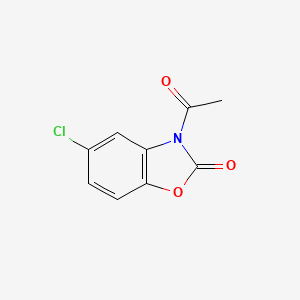
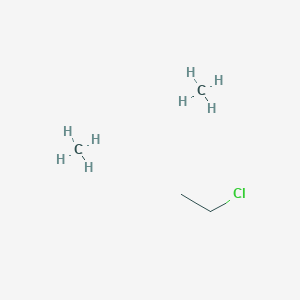
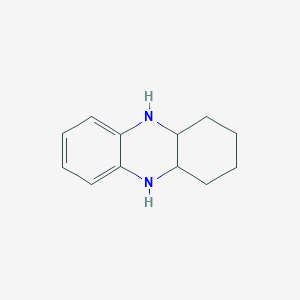
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
